2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-2-23-13-6-4-3-5-11(13)15(20)18-16-17-12-8-7-10(19(21)22)9-14(12)24-16/h3-9H,2H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOBZJIQWRTRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-amino-6-nitrobenzothiazole, which is then reacted with ethylthiol and benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nitration, thiolation, and amidation, with careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The nitro group at C6 of the benzothiazole ring (as in N-(6-nitrobenzo[d]thiazol-2-yl)benzamide) enhances electrophilicity, facilitating hydrogen bonding and corrosion inhibition . Replacing -NO₂ with -NH₂ (as in the amino derivative) reduces electron-withdrawing effects, altering reactivity and solubility .
Biological Activity : Compounds like nitazoxanide and VEGFR-2 inhibitors (e.g., 4a) demonstrate that substitutions on the benzamide or thiazole ring critically modulate target binding. For instance, nitazoxanide’s acetolyloxy group confers antiparasitic activity, while fluorinated benzylidene groups in 4a improve kinase inhibition .
A. Corrosion Inhibition
- Nitro Derivative: Exhibits superior corrosion inhibition due to strong adsorption via -NO₂ and amide groups, as evidenced by electrochemical studies .
- Amino Derivative: Shows moderate inhibition, likely due to weaker electron-withdrawing effects .
B. Enzyme Modulation
- ZAC Antagonists : N-(Thiazol-2-yl)-benzamide analogs (e.g., compound 1 in ) act as negative allosteric modulators (NAMs) of the zinc-activated channel (ZAC). Substituents like tert-butyl or nitro groups enhance potency, suggesting the ethylthio group in the target compound may similarly influence binding .
- VEGFR-2 Inhibitors : Derivatives like 4a–d inhibit angiogenesis via hydrophobic interactions with kinase domains, highlighting the role of fluorinated or brominated substituents .
C. Antimicrobial Activity
- Pyridinyl-Triazolo Derivatives : N-(Benzo[d]thiazol-2-yl)benzamide hybrids () exhibit broad-spectrum antibacterial activity, with MIC values <10 µg/mL against S. aureus and E. coli. The ethylthio group’s contribution remains unexplored but may enhance lipophilicity .
Physicochemical and Pharmacokinetic Profiles
- Solubility: Nitro and amino derivatives show polar characteristics, while ethylthio and methylthio analogs are more lipophilic. This impacts bioavailability; for example, nitazoxanide’s poor aqueous solubility is mitigated by prodrug formulations .
- Stability : The ethylthio group’s larger size may confer metabolic stability compared to methylthio analogs, as seen in related thioether-containing drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
